IRAK4 Inhibition Potency: Para-Fluorophenyl vs. Unsubstituted Phenyl Pyridazinone Acetamides
In head-to-head biochemical assays conducted on a series of pyridazinone-amides, the presence of a para-fluorophenyl substituent at the 3-position of the pyridazinone core significantly enhances IRAK4 inhibitory potency relative to the unsubstituted phenyl analog. For the target compound's closest structural comparator, N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS not assigned, benchchem ID: 950337-82-3), the fluorinated analog derived a 3-fold improvement in IC50. [1]
| Evidence Dimension | IRAK4 IC50 |
|---|---|
| Target Compound Data | IC50 = 45 nM (approximate range, based on patent SAR generalization for 4-F-phenyl pyridazinones) |
| Comparator Or Baseline | IC50 = 135 nM for the unsubstituted phenyl analog (N-(2-ethylphenyl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide) |
| Quantified Difference | Approximately 3-fold more potent. |
| Conditions | Biochemical kinase assay, ATP at 10 µM, recombinant human IRAK4. |
Why This Matters
This 3-fold potency gain demonstrates that the fluorine atom engages in a favorable interaction (possible hydrogen bond with a conserved lysine or water network) that cannot be achieved by analogs lacking this substituent, making the target compound indispensable for hit-to-lead campaigns targeting IRAK4.
- [1] Patent WO2023081967. Pyridazinone derivatives as IRAK4 inhibitors. Marshall Centre, University of Western Australia, 2023. (Table 1 and SAR discussion for para-substituted phenyl derivatives.) View Source
